molecular formula C11H13N3O2 B3190184 Tert-butyl (6-cyanopyridin-2-yl)carbamate CAS No. 400781-17-1

Tert-butyl (6-cyanopyridin-2-yl)carbamate

Cat. No.: B3190184
CAS No.: 400781-17-1
M. Wt: 219.24 g/mol
InChI Key: ZCWPXDJZHYBHAO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of natural products, pharmaceuticals, and agrochemicals. organic-chemistry.orgresearchgate.net As a six-membered aromatic heterocycle containing one nitrogen atom, its unique electronic properties and ability to participate in a variety of chemical transformations make it a privileged structure in drug discovery. organic-chemistry.org The nitrogen atom imparts a basic character to the ring, allowing for modifications and functionalizations that are key to tuning the biological activity of the parent molecule. orgsyn.org Pyridine derivatives are found in numerous therapeutic agents and are prized for their ability to form hydrogen bonds and for their manageable size and solubility characteristics, which are often beneficial in pharmaceutical applications. orgsyn.org

Strategic Utility of Carbamate (B1207046) Protecting Groups in Amine Functionalization

The protection of reactive functional groups is a cornerstone of multi-step organic synthesis. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. Carbamates, and particularly the tert-butoxycarbonyl (Boc) group, are among the most widely used protecting groups for amines. numberanalytics.com The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This transformation converts the basic and nucleophilic amine into a neutral, non-nucleophilic carbamate that is stable to a wide range of reaction conditions. numberanalytics.com A key advantage of the Boc group is its ease of removal under acidic conditions, which regenerates the amine functionality, often with high yield and selectivity. organic-chemistry.org

Role of Nitrile Functionalities as Versatile Synthetic Handles in Heterocyclic Chemistry

The nitrile, or cyano (-C≡N), group is an exceptionally versatile functional group in organic synthesis. googleapis.com Its strong electron-withdrawing nature can influence the reactivity of the heterocyclic ring to which it is attached. More importantly, the nitrile group can be transformed into a wide variety of other functional groups. googleapis.com For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form other heterocyclic rings. This chemical plasticity makes nitrile-substituted heterocycles valuable intermediates for the construction of complex molecular architectures. googleapis.com

Overview of the Chemical Compound's Structural Features and Inherent Synthetic Potential

Tert-butyl (6-cyanopyridin-2-yl)carbamate incorporates the key features discussed above into a single, stable, and versatile molecule. The compound consists of a pyridine ring substituted at the 2-position with a Boc-protected amino group and at the 6-position with a nitrile group. This arrangement makes it a bifunctional building block with significant synthetic potential. The Boc-protected amine is temporarily deactivated, allowing for selective reactions at other positions of the pyridine ring or transformations of the nitrile group. Subsequently, the amine can be deprotected to allow for further functionalization at that site. The nitrile group serves as a handle for a variety of chemical transformations, enabling the introduction of new functionalities or the construction of fused ring systems. This strategic placement of functional groups makes this compound a valuable intermediate in the synthesis of highly substituted pyridine derivatives, which are of significant interest in medicinal and materials chemistry.

Historical Development and Evolution of Related Pyridine and Carbamate Synthetic Methodologies

The synthesis of substituted pyridines has a rich history, with numerous named reactions developed for their construction from acyclic precursors. Early methods often relied on condensation reactions of aldehydes and ketones with ammonia (B1221849) or its derivatives. More contemporary approaches include transition-metal-catalyzed cross-coupling reactions, which allow for the precise and efficient introduction of substituents onto a pre-existing pyridine ring.

The development of carbamate protecting groups, particularly the Boc group, revolutionized peptide synthesis in the mid-20th century and quickly found widespread application in general organic synthesis. The introduction of di-tert-butyl dicarbonate (Boc anhydride) as a stable and easy-to-handle reagent for Boc protection was a significant milestone. numberanalytics.com Methods for the selective protection of amines in the presence of other functional groups continue to be an active area of research, with the development of milder and more selective reagents and catalytic systems. organic-chemistry.org The synthesis of nitrile-containing compounds has also evolved, with modern methods including catalytic cyanation reactions that offer high efficiency and functional group tolerance. googleapis.com

Detailed Research Findings

While specific research articles focusing solely on this compound are not prevalent, its synthesis and properties can be inferred from established chemical principles and literature on analogous compounds.

Synthesis

The preparation of this compound would logically proceed from the corresponding amine, 2-amino-6-cyanopyridine. The standard and widely practiced method for the introduction of a Boc protecting group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. numberanalytics.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
CAS Number 400781-17-1

| Physical State | Likely a solid at room temperature |

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Signals
¹H NMR A singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group. Aromatic protons of the pyridine ring would appear in the region of 7-8.5 ppm.
¹³C NMR A signal around 28 ppm for the methyl carbons of the tert-butyl group, and a signal around 80 ppm for the quaternary carbon of the tert-butyl group. The carbonyl carbon of the carbamate would appear around 150-155 ppm. Signals for the pyridine ring carbons and the nitrile carbon would also be present.
IR Spectroscopy A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretch of the carbamate. A characteristic absorption for the C≡N stretch of the nitrile group would be observed around 2230 cm⁻¹.

| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 220.11 |

Properties

IUPAC Name

tert-butyl N-(6-cyanopyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWPXDJZHYBHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 6 Cyanopyridin 2 Yl Carbamate and Its Key Analogues

Direct Pyridine (B92270) Ring Formation Strategies

The de novo synthesis of the pyridine ring offers a flexible approach to introduce desired substitution patterns from acyclic precursors. Several powerful catalytic and multicomponent strategies have been developed for this purpose.

Transition-Metal-Catalyzed [2+2+2] Cycloaddition Reactions Involving Nitriles and Alkynes

A highly atom-economical and straightforward route to substituted pyridines is the transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and one nitrile molecule. clockss.orgthieme-connect.de This method has been extensively explored for the synthesis of a wide array of pyridine and bipyridine structures. clockss.org Various transition metals, including cobalt, rhodium, ruthenium, nickel, and iridium, have been shown to effectively catalyze this transformation. thieme-connect.dechemrxiv.org

The general mechanism, first pioneered with cobalt catalysts, is proposed to involve the initial formation of a metalacyclopentadiene intermediate from the coupling of two alkyne units. researchgate.net Subsequent insertion of the nitrile into this intermediate, followed by reductive elimination, yields the final pyridine product. The regioselectivity of the cycloaddition can be a significant challenge, particularly in fully intermolecular reactions, but can be controlled through the use of tethered diynes or by modulating the electronic properties of the substrates and the ligand environment of the metal catalyst. clockss.orgresearchgate.net For instance, cobalt and rhodium-based catalysts have demonstrated high efficacy in these cycloadditions. thieme-connect.denih.gov

Recent advancements have also explored photo- and electrochemical approaches to mediate this cyclization, offering alternatives to traditional metal-catalyzed conditions and overcoming challenges such as the high oxidation potentials of alkynes. chemrxiv.org

Table 1: Overview of Catalysts in [2+2+2] Cycloaddition for Pyridine Synthesis

Catalyst Type Metal Center Key Features References
Half-Sandwich Complexes Co, Rh, Ir Well-established, versatile catalysts. Regioselectivity can be an issue. clockss.org, nih.gov, chemrxiv.org
Simple Salt Systems CoCl₂, Ni(acac)₂ Often used with a reducing agent (e.g., Zn). Broad substrate scope. researchgate.net
Ruthenium Complexes Ru-based Effective for specific cycloaddition patterns. thieme-connect.de
Photoredox/Electrochem (none) Metal-free conditions, overcomes high oxidation potentials. chemrxiv.org

Multicomponent Condensation Reactions for Substituted Pyridine Systems

Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single synthetic operation, represent a highly efficient strategy for generating molecular complexity. bohrium.com Several classical and modern MCRs are employed for pyridine synthesis. acsgcipr.org

The Hantzsch pyridine synthesis is a well-known example, traditionally involving the condensation of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and ammonia (B1221849), followed by an oxidation step to form the aromatic pyridine ring. mdpi.com Modern variations have focused on finding new sources for the C-4 position of the pyridine ring to avoid the use of aldehydes. mdpi.com

Other significant approaches include the Bohlmann-Rahtz and Guareschi-Thorpe syntheses, which often yield the aromatic pyridine directly without a separate oxidation step. acsgcipr.orgbaranlab.org These reactions typically proceed through a series of Michael additions, aldol-type condensations, and final cyclization/elimination steps. acsgcipr.org For example, a one-pot method involving 1,3-dicarbonyls, aromatic aldehydes, malononitrile, and alcohols can produce polysubstituted pyridines in good to excellent yields under mild conditions. thieme-connect.com The mechanism is proposed to involve an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael-type condensation with the dicarbonyl compound and subsequent cyclization. thieme-connect.com

More recently, [4+2] cycloaddition strategies using 2-azadienes have emerged as a key method. nih.gov A three-component synthesis has been developed based on the catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo Diels-Alder reactions to furnish highly substituted pyridines. nih.gov

Cyclization Approaches Utilizing Cyanopyridine Precursors

Synthesizing the target molecule can also be achieved by constructing the pyridine ring from an open-chain precursor that already contains a nitrile functionality. One patented method describes the preparation of 2-aminopyridine (B139424) derivatives by reacting an open-chain nitrile precursor with a nitrogen-containing compound, such as ammonia or an amine, in a cyclization reaction at elevated temperatures (80°C to 150°C). google.com

Another strategy involves the synthesis and subsequent reaction of cyanopyridine-2-thiones. researchgate.net These precursors can be prepared from chalcones, malononitrile, and sulfur, and then used to build condensed heterocyclic systems like thieno[2,3-b]pyridines. researchgate.net The direct cyanation of a pre-existing pyridine ring, for example, the conversion of a 2-halopyridine to a 2-cyanopyridine (B140075) using a cyanide source like zinc cyanide with a palladium catalyst, is also a common method to obtain key cyanopyridine intermediates. chemicalbook.comthieme-connect.de

Installation of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal with mild acids. wikipedia.org The introduction of this group onto the 2-amino position of the 6-cyanopyridine core is the final key transformation.

Direct Boc Protection of Aminopyridine Substrates

The direct protection of the amino group of a substrate like 2-amino-6-cyanopyridine is a straightforward approach. This is typically achieved by reacting the aminopyridine with an electrophilic source of the Boc group. A one-pot tandem procedure combining direct reductive amination with N-Boc protection has been developed for the synthesis of N-Boc protected secondary amines, which highlights the efficiency of trapping a newly formed amine with a Boc-protecting agent. nih.govnih.gov A specific method for the Boc protection of aminopyridines involves dissolving the aminopyridine and di-tert-butyl dicarbonate (B1257347) in a solvent in the presence of coupling agents like EDCI and HOBT, along with a base, to achieve high yields and selectivity. google.com This approach is designed to overcome issues such as low reactivity or the formation of di-substituted products that can occur under other conditions. google.com

Carbamate Formation via Activated Carbonyl Equivalents (e.g., di-tert-butyl dicarbonate, chloroformates)

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). wikipedia.orgchemicalbook.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride (B1165640). This reaction is often catalyzed by a base, with 4-(dimethylamino)pyridine (DMAP) being particularly effective. chemicalbook.comnih.gov The reaction can be performed in various organic solvents, such as acetonitrile (B52724), tetrahydrofuran, or dichloromethane (B109758). chemicalbook.comgoogle.com

The mechanism of DMAP catalysis involves the initial reaction of DMAP with Boc anhydride to form a more reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then readily attacked by the amine substrate to form the desired N-Boc protected product. While highly effective, the reaction conditions, such as reagent ratios and solvent polarity, can sometimes influence the formation of side products. nih.gov

Table 2: Common Reagents for Boc Protection of Amines

Reagent Common Name Typical Conditions Key Features References
Di-tert-butyl dicarbonate Boc Anhydride, Boc₂O Amine, Base (e.g., DMAP, NEt₃), Solvent (e.g., CH₂Cl₂, THF) Most common, high-yielding, generates t-butanol and CO₂ as byproducts. wikipedia.org, nih.gov, chemicalbook.com
tert-Butyl Chloroformate Boc-Cl Amine, Base (e.g., pyridine, NEt₃) Highly reactive, but can be less stable than Boc₂O. orgsyn.org
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile Boc-ON Amine, Solvent (e.g., Dioxane) Used for sensitive substrates, avoids strongly basic or acidic conditions. orgsyn.org
tert-Butoxycarbonyl azide Boc-N₃ Amine, phase-transfer catalyst Effective but potentially explosive, use has declined. orgsyn.org

Introduction of the Nitrile Functional Group

The incorporation of the nitrile moiety onto the pyridine ring is a pivotal step in the synthesis of tert-butyl (6-cyanopyridin-2-yl)carbamate. Several methods have been developed for this transformation, each with its own set of advantages and limitations.

Palladium-Catalyzed Cyanation Reactions (e.g., from 6-halopyridin-2-yl precursors)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application in the cyanation of (hetero)aryl halides is well-established. nih.govrsc.org For the synthesis of this compound, this typically involves the reaction of a tert-butyl (6-halopyridin-2-yl)carbamate precursor with a cyanide source in the presence of a palladium catalyst.

Recent advancements have focused on developing milder and more efficient protocols. For instance, a palladium-catalyzed cyanation of a wide range of (hetero)aryl halides and triflates has been reported to proceed at temperatures ranging from room temperature to 40 °C. organic-chemistry.org This method utilizes zinc cyanide (Zn(CN)₂) as the cyanide source and a palladium precatalyst in an aqueous solvent mixture, offering a safer and more practical alternative to traditional methods that often require high temperatures and toxic cyanide salts like potassium cyanide. organic-chemistry.orgmit.edu The use of a non-toxic cyanide source like potassium hexacyanoferrate (K₄[Fe(CN)₆]) has also been explored, further enhancing the green credentials of this approach. mit.edu

The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. The reaction conditions, including the choice of solvent, base, and temperature, must be carefully optimized to ensure high yields and prevent the degradation of the carbamate functionality.

Table 1: Examples of Palladium-Catalyzed Cyanation of (Hetero)aryl Halides

Catalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)Reference
Palladium precatalystZn(CN)₂H₂O/THFrt - 40High organic-chemistry.org
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]Dioxane/H₂O100Good to Excellent mit.edu
Pd Nanoparticles/ZnOK₄[Fe(CN)₆]DMF130Moderate to Good nih.gov

Ammoxidation Routes for Cyanopyridine Formation

Ammoxidation is a large-scale industrial process for the synthesis of nitriles, typically involving the reaction of a methyl-substituted precursor with ammonia and oxygen at high temperatures over a solid catalyst. While this method is highly effective for the production of simple cyanopyridines from picolines, its application to more complex, functionalized substrates like those required for the synthesis of this compound is less direct.

The harsh conditions of ammoxidation, which can include temperatures of several hundred degrees Celsius, are generally incompatible with the thermally sensitive tert-butyl carbamate protecting group. Therefore, this route would likely involve the ammoxidation of a more robust precursor, such as a methyl-substituted pyridine, followed by the introduction of the amino and subsequent protection with the Boc group in later synthetic steps. The development of milder ammoxidation catalysts could potentially broaden the applicability of this method to more functionalized molecules in the future.

Dehydration Strategies for Amides to Nitriles on Pyridine Backbones

The dehydration of a primary amide offers a direct route to the corresponding nitrile. In the context of synthesizing this compound, this would involve the dehydration of a tert-butyl (6-carbamoylpyridin-2-yl)carbamate precursor. A variety of dehydrating agents are available for this transformation, ranging from classic reagents like phosphorus pentoxide to milder, more modern alternatives.

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. ajgreenchem.comresearchgate.net For the synthesis of this compound, several green approaches can be considered.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and reduced side product formation. ijrpas.comijesi.orgijnrd.org This technique can be applied to various steps in the synthesis, including the palladium-catalyzed cyanation and the introduction of the carbamate group. The efficient and localized heating provided by microwaves can lead to significant energy savings compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: The elimination or reduction of volatile organic solvents is a key goal of green chemistry. acs.org Where possible, performing reactions under solvent-free conditions can significantly reduce waste and environmental pollution. While the solubility of the reactants in the synthesis of the target compound may necessitate the use of a solvent, exploring solid-state reactions or reactions in greener solvents (e.g., water, ionic liquids) is a viable strategy.

Heterogeneous Catalysis: The use of heterogeneous catalysts, which are in a different phase from the reactants, offers several advantages, including ease of separation and recyclability. youtube.com In the context of palladium-catalyzed cyanation, employing a supported palladium catalyst (e.g., palladium on charcoal, palladium on a polymer support) can simplify the work-up procedure and allow for the reuse of the expensive palladium catalyst, thereby reducing waste and cost. nih.gov The development of robust and recyclable heterogeneous catalysts for the key transformations in the synthesis of this compound is an active area of research. nsf.govrsc.org

Table 2: Green Chemistry Approaches in Pyridine Functionalization

Green Chemistry ApproachPotential Application in SynthesisAdvantages
Microwave-Assisted SynthesisPalladium-catalyzed cyanation, Carbamate formationReduced reaction times, higher yields, energy efficiency ijrpas.comijesi.org
Solvent-Free SynthesisVarious steps where reactants can be mixed neatReduced solvent waste, simplified purification acs.org
Heterogeneous CatalysisPalladium-catalyzed cyanationCatalyst recyclability, reduced metal contamination in product nih.govyoutube.com

Reactivity and Comprehensive Chemical Transformations of Tert Butyl 6 Cyanopyridin 2 Yl Carbamate

Reactions Involving the Nitrile Group

The electron-withdrawing nature of the pyridine (B92270) ring and the cyano group makes the nitrile carbon susceptible to various transformations, including hydrolysis, reduction, and nucleophilic attack.

Controlled Hydrolysis to Carboxylic Acid Derivatives (e.g., amides, esters)

The hydrolysis of the nitrile group in tert-butyl (6-cyanopyridin-2-yl)carbamate can be controlled to yield either the corresponding amide or carboxylic acid. This process typically involves heating the nitrile with aqueous acid or base. youtube.com

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances its electrophilicity and facilitates the attack of water. nih.gov This initially forms an imidic acid intermediate, which then tautomerizes to the more stable amide. Further hydrolysis of the amide under these conditions leads to the formation of the carboxylic acid, releasing an ammonium (B1175870) salt.

Conversely, alkaline hydrolysis, achieved by heating with an aqueous solution of a base such as sodium hydroxide (B78521), also proceeds via the amide intermediate. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The initial product is the salt of the carboxylic acid (a carboxylate), along with the evolution of ammonia (B1221849) gas. youtube.com To obtain the free carboxylic acid, a subsequent acidification step is required. orgsyn.org

The controlled partial hydrolysis to the amide is a key transformation, yielding tert-butyl (6-carbamoylpyridin-2-yl)carbamate. This can be achieved under milder conditions, often employing catalysts or specific reagents that favor the formation of the amide over the fully hydrolyzed carboxylic acid.

Table 1: General Conditions for Nitrile Hydrolysis

Product Reagents and Conditions Intermediate
Carboxylic Acid Dilute HCl or H₂SO₄, heat (reflux) Amide
Carboxylate Salt NaOH or KOH solution, heat (reflux) Amide

Selective Reduction Pathways to Aminomethyl and Aldehyde Derivatives

The nitrile group can be selectively reduced to either a primary amine (aminomethyl group) or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to the aminomethyl derivative, tert-butyl (6-(aminomethyl)pyridin-2-yl)carbamate, is commonly achieved through catalytic hydrogenation. Reagents like Raney Nickel are effective for this transformation, typically involving a hydrogen atmosphere. youtube.comnih.gov The reaction involves the adsorption of hydrogen onto the catalyst surface and subsequent addition across the carbon-nitrogen triple bond.

For the partial reduction to the aldehyde, yielding tert-butyl (6-formylpyridin-2-yl)carbamate, a less reactive hydride reagent is required to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. masterorganicchemistry.comthieme-connect.de The reaction is typically carried out at low temperatures (e.g., -78 °C) to trap the reaction at the imine stage. Subsequent aqueous workup then hydrolyzes the intermediate imine to the desired aldehyde. masterorganicchemistry.comyoutube.com

Table 2: Selective Reduction of the Nitrile Group

Product Reagent Typical Conditions
tert-Butyl (6-(aminomethyl)pyridin-2-yl)carbamate Raney Nickel, H₂ Methanol or Ethanol solvent, room temperature to moderate heat

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. This reaction provides a powerful method for carbon-carbon bond formation at the 6-position of the pyridine ring.

The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) leads to the formation of an intermediate imine anion after the nucleophilic addition. Subsequent hydrolysis of this intermediate in an aqueous acidic workup yields a ketone. This two-step sequence effectively converts the nitrile group into a carbonyl group functionalized with the R-group from the organometallic reagent. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Transformations at the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under specific, typically acidic, conditions.

Acid-Mediated Deprotection Strategies to Unmask the Amine

The removal of the Boc protecting group from this compound to yield 6-cyanopyridin-2-amine is a common and crucial transformation. This is typically achieved under acidic conditions.

Strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), are highly effective for Boc deprotection. commonorganicchemistry.comstackexchange.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This unstable carbamic acid readily undergoes decarboxylation to release the free amine and carbon dioxide. commonorganicchemistry.com Similarly, hydrochloric acid (HCl), often as a solution in an organic solvent like dioxane or methanol, can also be employed to effect the same transformation, yielding the hydrochloride salt of the amine. commonorganicchemistry.com Other acidic conditions, including the use of Lewis acids, have also been reported for Boc deprotection. researchgate.net

Table 3: Common Reagents for Boc Deprotection

Reagent Typical Conditions Product Salt
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) or neat, room temperature Trifluoroacetate salt
Hydrochloric Acid (HCl) Dioxane, Methanol, or Diethyl Ether, room temperature Hydrochloride salt

Derivatization and Further Functionalization of the Carbamate Nitrogen

While the primary role of the Boc group is protection, the carbamate nitrogen itself can undergo further reactions, although this is less common than deprotection. The nitrogen atom is generally considered to be non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, under strongly basic conditions, the N-H proton can be removed to generate a nitrogen anion.

This anion can then be subjected to reactions with electrophiles, such as alkyl halides or acylating agents, to achieve N-alkylation or N-acylation. For instance, treatment with a strong base like sodium hydride followed by an alkylating agent (e.g., methyl iodide) or an acylating agent (e.g., acetyl chloride) could lead to the corresponding N-substituted carbamate. rsc.org Such derivatizations can be used to introduce additional functionality or to modify the steric and electronic properties of the molecule. For example, a patent describes the alkylation of a similar Boc-protected amine using dimethyl sulfate (B86663) in the presence of a phase transfer catalyst and potassium hydroxide. google.com Another example shows the acylation of a Boc-protected amine with an acyl chloride. google.com

Reactivity of the Pyridine Ring System

The chemical behavior of the pyridine ring in this compound is governed by the interplay of the ring nitrogen's inherent electron-deficient nature and the opposing electronic effects of the substituents at the C2 and C6 positions. The N-tert-butoxycarbonyl (N-Boc) amino group at C2 is an electron-donating, activating group, while the cyano group at C6 is a strongly electron-withdrawing, deactivating group.

Electrophilic Aromatic Substitution Patterns and Positional Selectivity

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions. youtube.com In this compound, this deactivation is further intensified by the powerful electron-withdrawing cyano group at C6.

Nucleophilic Aromatic Substitution (SNAr) on Activated Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. pressbooks.publibretexts.org The pyridine ring itself is more susceptible to nucleophilic attack than benzene, with the C2 and C4 positions being the most electrophilic. youtube.com

In this compound, the cyano group at C6 renders the pyridine ring highly electron-deficient and thus strongly activated for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the cyano group, namely C5 and C4. While the molecule lacks a conventional leaving group like a halide, SNAr can still proceed under certain conditions. For instance, very strong nucleophiles can displace other groups, or reactions like the Chichibabin amination can occur where a hydride ion is formally displaced. youtube.com Furthermore, transition-metal catalysis can enable the substitution of groups not typically considered leaving groups, such as the amino group itself, in related 2-aminopyridine (B139424) systems. researchgate.netthieme-connect.comthieme-connect.de The pronounced electrophilicity of the ring makes it a prime candidate for such transformations.

N-Oxidation and Subsequent Functionalization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for its oxidation to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org While electron-withdrawing groups can make the oxidation more difficult, methods have been developed that are effective even for pyridines bearing groups like -CN. nih.gov

The formation of an N-oxide profoundly alters the electronic properties and reactivity of the pyridine ring. The N-oxide group acts as an electron-donating group via resonance, activating the ring towards electrophilic substitution, particularly at the C4 position. Simultaneously, it enhances the ring's susceptibility to nucleophilic attack at the C2 and C6 positions. This dual reactivity makes pyridine N-oxides versatile synthetic intermediates. arkat-usa.org For example, they can be used in reactions that introduce functional groups onto the ring, which may not be possible with the parent pyridine. acs.orgorganic-chemistry.org

Conformational Analysis and Rotational Barriers of the Carbamate Linkage

The magnitude of this rotational barrier is highly sensitive to the electronic nature of the substituent on the nitrogen atom. nd.edu For N-aryl carbamates, electron-withdrawing groups on the aromatic ring decrease the rotational barrier. acs.orgnd.edu This is because they reduce the electron density on the nitrogen, diminishing its ability to delocalize onto the carbonyl. This, in turn, increases the single-bond character of the C-N bond and facilitates easier rotation. nih.gov

The (6-cyanopyridin-2-yl) group is a very strong electron-withdrawing heteroaromatic system. By analogy with N-(2-pyrimidyl)carbamates, which show unusually low rotational barriers (<9 kcal/mol) compared to typical N-alkylcarbamates (~16 kcal/mol) or even N-phenylcarbamates (~12.5 kcal/mol), the rotational barrier in this compound is expected to be similarly low. acs.orgnih.gov This low barrier is a direct consequence of the heteroaromatic ring's ability to pull electron density away from the carbamate nitrogen, weakening the C-N p-bond component.

Comparative Rotational Energy Barriers (ΔG‡) for Various Carbamates
Carbamate TypeNitrogen SubstituentTypical Rotational Barrier (kcal/mol)Reference
N-AlkylAlkyl group~16 acs.orgnih.gov
N-ArylPhenyl group~12.5 nih.gov
N-Heteroaryl2-Pyrimidyl group&lt;9 acs.org
N-Heteroaryl (Predicted)6-Cyanopyridin-2-yl groupLow (&lt;10)(Predicted based on acs.orgnih.gov)

Stereochemical Investigations and Control in Related Chiral Derivatives

While this compound itself is an achiral molecule, its structure serves as a valuable scaffold for the synthesis of chiral derivatives, particularly chiral piperidines. Piperidines are saturated nitrogen heterocycles that are prevalent in a vast array of bioactive molecules and pharmaceuticals. acs.org

A prominent strategy for accessing such compounds is the stereoselective dearomatization of pyridine precursors. The electronic nature of this compound, specifically the activated pyridine ring, makes it an ideal starting point for such transformations. Chemo-enzymatic methods have emerged as powerful tools for this purpose, offering high levels of stereocontrol. acs.orgwhiterose.ac.uk

For example, a general and efficient chemo-enzymatic cascade can convert activated pyridines into highly stereo-enriched piperidines. This process might involve an initial chemical reduction of the pyridine to a tetrahydropyridine, followed by a one-pot, stereoselective cascade using an amine oxidase and an ene-imine reductase (EneIRED) to yield chiral 3-substituted or 3,4-disubstituted piperidines with precise stereochemistry. acs.orgwhiterose.ac.uk The ability to control the stereochemical outcome by selecting appropriate enzymes allows for the synthesis of various diastereomers of complex piperidine (B6355638) structures. This highlights the utility of the parent carbamate as a precursor to stereochemically complex and medicinally relevant molecules.

Applications As a Key Synthetic Intermediate and Building Block

Precursor in the Rational Design and Synthesis of Complex Heterocyclic Systems

The unique arrangement of a nucleophilic precursor (the protected amino group) and an electrophilic handle (the nitrile) on the pyridine (B92270) ring makes Tert-butyl (6-cyanopyridin-2-yl)carbamate an ideal starting material for the synthesis of fused heterocyclic systems. Many of these resulting structures are privileged scaffolds in medicinal chemistry and materials science.

The cyano group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or serve as an electrophile in cyclization reactions with binucleophiles. For instance, the reaction of 2-aminopyridines bearing a cyano group at the 6-position with various reagents can lead to the formation of fused ring systems such as pyrido[2,3-d]pyrimidines. nih.govnih.gov These structures are known components of molecules with significant biological activity, including potent kinase inhibitors for anticancer therapies. nih.govnih.govnih.gov

Similarly, the nitrile functionality is a common precursor for the construction of fused triazole rings, leading to the formation of triazolopyridines. nih.govwikipedia.org Triazolopyridines are a class of compounds with diverse applications, found in pharmaceuticals like the antidepressant Trazodone and the anti-inflammatory drug Filgotinib, as well as in common organic chemistry reagents like HATU and HOAt. wikipedia.org The general strategy involves the conversion of the nitrile to a hydrazide or amidine, which then undergoes intramolecular cyclization. The presence of the Boc-protected amine at the 2-position allows for further functionalization after the fused ring system has been constructed, providing a route to highly decorated and complex heterocyclic molecules.

Table 1: Examples of Heterocyclic Systems Derived from Cyanopyridine Precursors

Precursor Type Reagents/Conditions Resulting Heterocycle Significance
2-Amino-6-cyanopyridine Amidines, Guanidines Pyrido[2,3-d]pyrimidine Kinase inhibitors, Anticancer agents nih.govnih.gov
2-Hydrazino-6-cyanopyridine Orthoesters, Acids chemrxiv.orgchim.itdiva-portal.orgTriazolo[4,3-a]pyridine Pharmaceuticals, Reagents wikipedia.orggoogle.comdrugbank.com
2-Amino-6-cyanopyridine Hydrazine, then cyclization 3-Amino-pyrazolo[3,4-b]pyridine Scaffolds for medicinal chemistry

Contribution to Scaffold Diversification and Combinatorial Library Synthesis for Research

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies in drug discovery, aiming to generate large collections of structurally diverse small molecules for high-throughput screening. cam.ac.ukyoutube.com this compound is an excellent building block for such endeavors due to its capacity to promote both appendage and scaffold diversity. cam.ac.ukwhiterose.ac.ukcam.ac.uk

Appendage Diversity: This strategy involves modifying the peripheral groups around a central core. Starting with the carbamate (B1207046), the Boc group can be removed to reveal the primary amine, which can then be acylated, alkylated, or used in coupling reactions with a wide variety of partners. Simultaneously or sequentially, the nitrile group can be transformed into different functionalities (e.g., tetrazole, amidine, carboxylic acid). By using a diverse set of reactants for each functional group, a large library of analogues based on the 2,6-disubstituted pyridine scaffold can be rapidly assembled. cam.ac.uk

Scaffold Diversity: This more advanced approach aims to create collections of molecules with fundamentally different core structures. cam.ac.uknih.gov The bifunctional nature of this compound allows it to be used in divergent synthesis pathways. For example, one reaction pathway might involve an intramolecular cyclization utilizing both the amine (after deprotection) and the nitrile group to form a bicyclic fused system. A different pathway could involve transforming the nitrile into another reactive group, which then participates in a completely different cyclization reaction, leading to a distinct molecular skeleton. This enables the exploration of a broader range of chemical space from a single, readily available intermediate. whiterose.ac.uknih.gov

The solid-phase synthesis of compound libraries often utilizes such building blocks, where the carbamate linker can be compatible with resin attachment while the nitrile group is available for subsequent chemical modifications. nih.govnih.gov

Development of Novel Synthetic Methodologies Leveraging Its Polyfunctional Nature

The carbamate and nitrile groups on the pyridine ring can be seen as a masked nucleophile and an electrophile, respectively. This "bifunctional" characteristic is a key principle in the design of modern synthetic reagents. chemrxiv.orgresearchgate.net For example, methodologies like intermolecular alkene aminopyridylation have been developed using N-aminopyridinium salts as bifunctional reagents that can introduce both an amino and a pyridyl group in a single operation. researchgate.net While not the exact same compound, this highlights the potential of the 2-amino-6-cyanopyridine scaffold. A synthetic route could be envisioned where the deprotected amine is first transformed into a reactive intermediate that, in the presence of a suitable catalyst and reaction partner, triggers a cascade reaction involving the nitrile group to rapidly build molecular complexity.

Furthermore, the development of multicomponent reactions (MCRs) for the synthesis of highly substituted 2-aminopyridines demonstrates the power of combining multiple simple starting materials in a single pot to generate complex products. semanticscholar.orgnih.gov this compound can serve as a key component in post-MCR modifications, where the initially formed pyridine core is further elaborated using the unique reactivity of its substituents.

Role in the Construction of Chiral Ligands, Organocatalysts, or Supramolecular Assemblies

The pyridine nucleus is a fundamental component of many important ligands used in asymmetric catalysis and is a common motif in supramolecular chemistry. chim.itdiva-portal.orgacs.org

Chiral Ligands and Organocatalysts: Chiral pyridine-containing ligands are crucial for a vast number of enantioselective transition-metal-catalyzed reactions. chim.itdiva-portal.org The 2-amino group of the carbamate, after deprotection, serves as a convenient attachment point for chiral auxiliaries. For example, it can be reacted with chiral amino alcohols to form pyridine-oxazoline (PyOX) type ligands, or with chiral phosphines to create bidentate P,N-ligands. researchgate.net These ligands are widely employed in asymmetric reactions such as allylic alkylations and hydrosilylations. The ability to easily introduce chirality starting from a functionalized pyridine makes this carbamate a valuable precursor in the field of asymmetric catalysis. researchgate.net

Supramolecular Assemblies: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The nitrile group is an excellent hydrogen bond acceptor and can coordinate to metal centers, while the pyridine nitrogen itself is a strong ligand. This makes cyanopyridines valuable components for constructing metal-organic frameworks (MOFs), coordination polymers, and other complex supramolecular structures. researchgate.netmdpi.comdntb.gov.uaresearchgate.net These materials have applications in gas storage, catalysis, and sensing. This compound can be used to create functionalized assemblies, where the Boc-protected amine can be deprotected after the assembly is formed to introduce reactive sites within the pores of a MOF or to serve as a hydrogen-bonding site to direct the formation of the supramolecular structure. rsc.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Pyrido[2,3-d]pyrimidine
Trazodone
Filgotinib
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HOAt (1-Hydroxy-7-azabenzotriazole)
Tetrazole
Amidine
Carboxylic acid

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of tert-butyl (6-cyanopyridin-2-yl)carbamate. DFT studies, often utilizing functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(2d,p)), can provide a detailed picture of the molecule's electronic structure, molecular orbitals, and charge distribution. researchgate.net

The electronic properties of the molecule are heavily influenced by the interplay between the electron-withdrawing cyano group and the pyridine (B92270) ring, and the electron-donating carbamate (B1207046) moiety. The nitrogen atom of the pyridine ring and the cyano group create regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbamate group influences the electron density of the aromatic system.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. nih.gov For this compound, the HOMO is likely to be localized on the pyridine ring and the carbamate's nitrogen atom, while the LUMO is expected to be centered on the pyridine ring and the cyano group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Related Carbamate Compound This table presents data for a related compound, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-1H-indole-1-carboxylate, as a proxy to illustrate the types of values obtained from DFT calculations.

Parameter Value Reference
HOMO Energy -6.2 eV researchgate.net
LUMO Energy -1.5 eV researchgate.net
HOMO-LUMO Gap 4.7 eV researchgate.net

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the MEP would likely show negative potential (red areas) around the pyridine nitrogen and the cyano group, indicating regions prone to electrophilic attack. nih.gov Positive potential (blue areas) would be expected around the N-H proton of the carbamate, highlighting its potential as a hydrogen bond donor. nih.gov

Predictive Modeling of Reactivity, Regioselectivity, and Mechanistic Pathways

Predictive modeling can forecast the behavior of this compound in various chemical reactions. The presence of multiple functional groups—a cyano group, a pyridine ring, and a carbamate—offers several potential sites for reaction.

The pyridine ring can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing cyano group. The carbamate group can act as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient. The cyano group can be hydrolyzed or reduced.

Computational models can predict the regioselectivity of these reactions by calculating the activation energies for different reaction pathways. For instance, in a nucleophilic substitution reaction, calculations can determine whether the nucleophile will preferentially attack the carbon atom adjacent to the cyano group or another position on the pyridine ring.

The study of related compounds, such as tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, which acts as a "chameleon" diene in Diels-Alder reactions, suggests that carbamate-substituted heterocycles can exhibit complex and electronically tunable reactivity. nih.govmdpi.com This highlights the potential for this compound to participate in pericyclic reactions, with the regioselectivity and reaction rate being predictable through computational modeling. nih.govmdpi.com

Detailed Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its solid-state properties and its behavior in solution. The molecule's conformation is largely determined by the rotational freedom around the C-N bond of the carbamate and the C-C bond connecting the carbamate to the pyridine ring.

Hydrogen bonding is a dominant intermolecular force for this compound. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen, the pyridine nitrogen, and the cyano nitrogen can all act as hydrogen bond acceptors. rsc.org This can lead to the formation of various hydrogen-bonding networks, such as chains or dimers, in the solid state. rsc.orgresearchgate.net

In addition to hydrogen bonding, π-stacking interactions between the pyridine rings of adjacent molecules can also play a significant role in the crystal packing. The bulky tert-butyl group will also influence the packing by creating steric hindrance and participating in weaker van der Waals interactions.

Table 2: Potential Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Potential Motif Reference
Hydrogen Bond N-H (carbamate) N (pyridine) Chain/Dimer rsc.org
Hydrogen Bond N-H (carbamate) O=C (carbamate) Chain/Dimer researchgate.net
Hydrogen Bond N-H (carbamate) N (cyano) Chain/Dimer rsc.org
π-π Stacking Pyridine Ring Pyridine Ring Offset/Face-to-face researchgate.net
C-H···O Interaction C-H (tert-butyl) O=C (carbamate) Intramolecular/Intermolecular nih.gov

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior and Energetic Landscapes

While quantum chemical calculations are often performed on single molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent environment. MD simulations model the movement of atoms over time, taking into account intermolecular forces between the solute and solvent molecules.

MD simulations can be used to explore the conformational landscape of the molecule in solution, identifying the most stable conformers and the energy barriers between them. This is particularly useful for understanding the flexibility of the carbamate side chain.

Furthermore, MD simulations can elucidate the solvation structure around the molecule, showing how solvent molecules arrange themselves around the different functional groups. For example, in a protic solvent like methanol, simulations would likely show strong hydrogen bonding between the solvent and the N-H, C=O, pyridine nitrogen, and cyano groups. mdpi.com In an aprotic solvent, solvent-solute interactions would be dominated by weaker dipole-dipole and van der Waals forces.

By analyzing the trajectories from MD simulations, it is possible to calculate various thermodynamic properties, such as the free energy of solvation, which is important for understanding the molecule's solubility and partitioning behavior.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Tert-butyl(2-oxo-2H-pyran-5-yl)carbamate
Tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Sophisticated Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification and structural confirmation of newly synthesized compounds like tert-butyl (6-cyanopyridin-2-yl)carbamate. This technique provides a highly accurate mass measurement of the parent ion, typically with a precision of a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound.

For instance, in the analysis of a related compound, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, the sodium adduct ([M+Na]⁺) was observed with a calculated m/z of 271.1053 and an experimental finding of 271.1055, confirming the molecular formula C₁₃H₁₆N₂O₃Na. rsc.org Similarly, for this compound, HRMS would be expected to confirm its molecular formula of C₁₁H₁₃N₃O₂.

Table 1: Representative HRMS Data for Structurally Related Compounds

CompoundMolecular FormulaIonCalculated m/zFound m/zSource
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonateC₁₃H₁₆N₂O₃Na[M+Na]⁺271.1053271.1055 rsc.org
tert-Butyl phenylcarbamateC₁₁H₁₅NO₂Na[M+Na]⁺216.1000216.0995 rsc.org
tert-Butyl phenethylcarbamateC₁₃H₁₉NO₂Na[M+Na]⁺244.1308244.1310 rsc.org

This table presents HRMS data for compounds structurally related to this compound to illustrate the typical accuracy and application of the technique.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the molecular framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the tert-butyl group (a singlet integrating to 9H) and the aromatic protons of the cyanopyridine ring. The chemical shifts and coupling patterns of the pyridine (B92270) ring protons would be indicative of their relative positions. Similarly, the ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the carbamate (B1207046), the quaternary and methyl carbons of the tert-butyl group, and the carbons of the cyanopyridine ring, including the nitrile carbon. For example, in the related tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, the tert-butyl protons appear as a singlet at 1.58 ppm, and the carbons of the tert-butyl group resonate at 85.34 and 27.58 ppm. rsc.org

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, which helps to identify adjacent protons, particularly within the pyridine ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different functional groups, for example, confirming the linkage between the carbamate nitrogen and the pyridine ring, and the position of the cyano group relative to the carbamate.

While specific 2D NMR data for this compound is not available, the application of these techniques is standard practice for the structural confirmation of such molecules.

Quantitative NMR (qNMR) can be utilized for the precise determination of the purity of the compound by integrating the signals of the analyte against a certified internal standard. Variable temperature (VT) NMR could be employed to study dynamic processes such as restricted rotation around the N-C(O) bond of the carbamate, which can lead to the observation of distinct conformers at low temperatures.

Table 2: Representative ¹H and ¹³C NMR Data for Structurally Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate7.07 (s, 1H), 2.55 (s, 3H), 2.54 (s, 3H), 1.58 (s, 9H)161.91, 158.25, 154.78, 149.88, 122.87, 113.33, 100.66, 85.34, 27.58, 24.39, 20.14 rsc.org
tert-Butyl phenylcarbamate7.36-7.35 (m, 2H), 7.30-7.26 (m, 2H), 7.04-7.02 (m, 1H), 6.46 (br, 1H), 1.52 (s, 9H)152.76, 138.35, 128.98, 123.03, 118.55, 80.50, 28.36 rsc.org

This table provides NMR data for compounds with similar functional groups to illustrate the expected chemical shifts for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination, Absolute Configuration, and Intermolecular Packing Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays through a single crystal of this compound, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles. This technique unambiguously confirms the connectivity and conformation of the molecule in the solid state.

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For carbamates, hydrogen bonding involving the N-H and C=O groups is a common feature that influences the crystal packing. In the case of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, for example, intermolecular N-H···O hydrogen bonds were observed to form layers in the crystal structure. mdpi.com

Should the molecule crystallize in a chiral space group, X-ray crystallography can also be used to determine the absolute configuration of stereocenters. While this compound itself is achiral, this capability is crucial for the characterization of chiral derivatives. Although no crystal structure for the title compound has been reported in the Cambridge Structural Database, this method remains the gold standard for solid-state structural analysis.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification and Conformational Insights, often coupled with DFT calculations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the following characteristic vibrational bands would be expected:

N-H stretch: A sharp to moderately broad band in the region of 3400-3200 cm⁻¹.

C-H stretches: Bands for the aromatic C-H on the pyridine ring and the aliphatic C-H of the tert-butyl group, typically in the 3100-2850 cm⁻¹ region.

C≡N stretch: A sharp, intense band in the region of 2240-2220 cm⁻¹, characteristic of a nitrile group.

C=O stretch: A strong absorption for the carbamate carbonyl group, typically found between 1740 and 1680 cm⁻¹.

C-N and C-O stretches: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the various single bonds in the molecule.

While a specific spectrum for this compound is not published, the FTIR spectrum of the related tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate shows a strong carbonyl stretch. rsc.org

Raman spectroscopy provides complementary information to FTIR. For instance, the C≡N stretch is often strong and easily identifiable in Raman spectra.

To gain deeper insights and to aid in the assignment of complex vibrational modes, experimental spectra are often compared with theoretical spectra calculated using Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities with good accuracy, helping to confirm the experimental assignments and providing a more complete understanding of the molecule's vibrational properties.

Advanced Chromatographic Techniques (e.g., UPLC, preparative HPLC) for High-Purity Isolation and Detailed Purity Profiling

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating the target compound from any starting materials, by-products, or other impurities.

Purity Profiling: UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. A UPLC method would be developed to serve as a quality control tool, allowing for the rapid and accurate determination of the purity of different batches of this compound. A typical method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For instance, a patent for a related compound reports purity analysis by HPLC, achieving a value of 98.96%. researchgate.net

High-Purity Isolation: For obtaining highly pure samples for analytical standard preparation or further studies, preparative HPLC is the method of choice. This technique is a scaled-up version of analytical HPLC, allowing for the purification of larger quantities of material. The conditions developed at the analytical scale are typically transferred to a preparative system with a larger column and higher flow rates. Fractions are collected as the compound elutes from the column, and the purity of these fractions is then verified by analytical HPLC or UPLC.

Q & A

Q. Table 1. Structural Analogues and Key Features

Compound NameMolecular FormulaKey FeaturesBiological Activity Relevance
This compoundC11_{11}H14_{14}N3_3O2_2Cyano group enhances electrophilicityPotential kinase inhibitor
tert-butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamateC12_{12}H14_{14}BrN3_3O2_2Bromine enables cross-couplingAnticancer candidate
tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamateC11_{11}H16_{16}N2_2O3_3Hydroxymethyl improves solubilityIntermediate for prodrugs

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (reflux)Minimizes decomposition
BaseTriethylamine (2.0 eq)Efficient HCl neutralization
SolventAnhydrous DCMReduces hydrolysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.